

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Chloroglyoxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl chloroglyoxylate*

Cat. No.: *B108312*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroglyoxylate, a versatile reagent in organic synthesis, plays a pivotal role in the construction of a wide array of molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. Its bifunctional nature, possessing both an acid chloride and a methyl ester moiety, allows for diverse reactivity, making it a valuable building block for complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of **methyl chloroglyoxylate**, supplemented with detailed experimental protocols and visual representations of its key reactions, to support its effective and safe utilization in research and development.

Physicochemical Properties

Methyl chloroglyoxylate is a colorless to light yellow liquid with a pungent odor.^[1] It is a reactive compound, particularly sensitive to moisture, and is classified as both flammable and corrosive.^{[1][2]} A comprehensive summary of its key physical properties is presented in Table 1.

Property	Value	References
Molecular Formula	<chem>C3H3ClO3</chem>	[3]
Molecular Weight	122.51 g/mol	[3] [4]
Appearance	Colorless to light yellow, clear liquid	[5] [6] [7]
Boiling Point	118-120 °C at 760 mmHg	[7] [8]
Density	1.33 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.419	[9] [10] [11]
Solubility	Soluble in benzene, chloroform, and ether. Decomposes in water.	
Flash Point	46 °C	[5] [6]

Experimental Protocols

Accurate determination of the physical properties of **methyl chloroglyoxylate** is crucial for its application in synthesis and for ensuring safety. The following sections detail standard experimental methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)

- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

Procedure:

- A small amount of **methyl chloroglyoxylate** is placed in the small test tube.
- The sealed capillary tube is inverted and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.
- The apparatus is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.
- Heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[\[12\]](#)[\[11\]](#)

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

- Pycnometer or a graduated cylinder
- Analytical balance

Procedure:

- The mass of the clean and dry pycnometer or graduated cylinder is accurately measured.
- A known volume of **methyl chloroglyoxylate** is added to the container.

- The mass of the container with the liquid is measured.
- The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by its volume.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

- Abbe refractometer

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of **methyl chloroglyoxylate** are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.
- The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.
- The refractive index is read from the scale.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Spectroscopic Data and Purity Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

- A background spectrum of the clean ATR crystal is recorded.
- A small drop of **methyl chloroglyoxylate** is placed on the crystal.
- The sample spectrum is recorded.

- The spectrum is analyzed for characteristic absorption bands corresponding to the C=O (ester and acid chloride) and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Experimental Protocol:

- A small amount of **methyl chloroglyoxylate** is dissolved in a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- The NMR spectrum (e.g., ^1H NMR, ^{13}C NMR) is acquired.
- The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[2]

Purity Determination by Gas Chromatography (GC)

GC is a common technique for assessing the purity of volatile compounds.

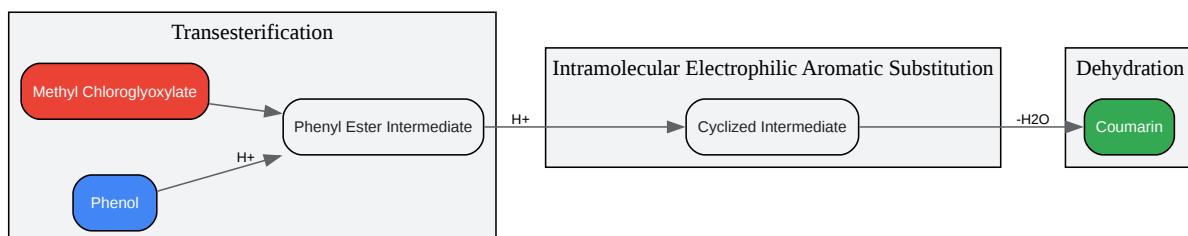
Experimental Protocol:

- A small, diluted sample of **methyl chloroglyoxylate** is injected into the gas chromatograph.
- The sample is vaporized and carried by an inert gas through a column.
- The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- A detector records the retention time and abundance of each component.
- The purity is determined by the relative area of the peak corresponding to **methyl chloroglyoxylate**.

Purity Determination by Argentometric Titration

This titration method can be used to determine the chloride content, which is related to the purity of the acid chloride.

Experimental Protocol:

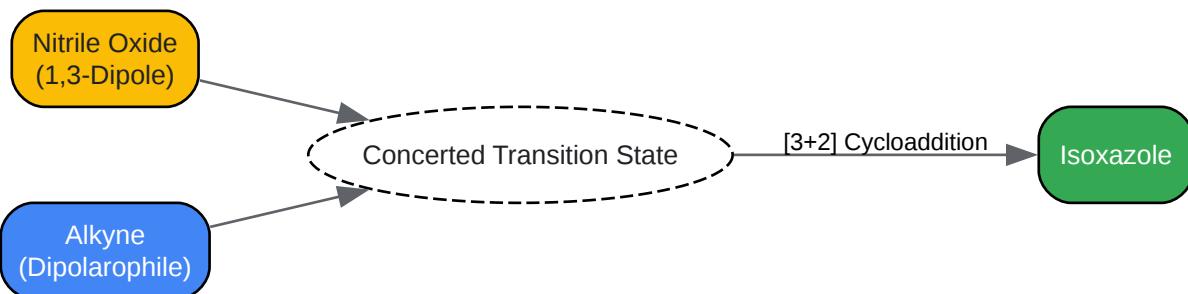

- A known mass of **methyl chloroglyoxylate** is carefully hydrolyzed to convert the acid chloride to hydrochloric acid.
- The resulting solution is titrated with a standardized solution of silver nitrate (AgNO_3).
- An indicator, such as potassium chromate, is used to determine the endpoint of the titration, which is signaled by the formation of a colored precipitate (e.g., red silver chromate).
- The volume of silver nitrate solution used is then used to calculate the amount of chloride, and thus the purity of the **methyl chloroglyoxylate**.^{[3][4][5]}

Key Synthetic Applications and Reaction Mechanisms

Methyl chloroglyoxylate is a key intermediate in the synthesis of various heterocyclic compounds, including coumarins and isoxazoles. It also participates in reactions such as the Wittig reaction.

Synthesis of Coumarins (via Pechmann Condensation Analogy)

While a direct Pechmann condensation with **methyl chloroglyoxylate** is not the standard named reaction, its reaction with phenols under acidic conditions to form coumarins follows a similar mechanistic pathway involving transesterification and intramolecular electrophilic aromatic substitution.



[Click to download full resolution via product page](#)

Caption: Pechmann-like condensation for coumarin synthesis.

Synthesis of Isoxazoles (via 1,3-Dipolar Cycloaddition)

Methyl chloroglyoxylate can be a precursor to a dipolarophile or can be modified to participate in the formation of isoxazoles. A common route involves the reaction of a nitrile oxide (generated *in situ*) with an alkyne. While **methyl chloroglyoxylate** itself is not the 1,3-dipole, its derivatives can be used to construct the isoxazole ring. The diagram below illustrates the general mechanism.

[Click to download full resolution via product page](#)

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Intramolecular Wittig Reaction

Methyl chloroglyoxylate can be used to synthesize substrates for intramolecular Wittig reactions, leading to the formation of cyclic alkenes. The ester group can react with a

phosphorus ylide within the same molecule.

[Click to download full resolution via product page](#)

Caption: Intramolecular Wittig reaction workflow.

Safety and Handling

Methyl chloroglyoxylate is a hazardous chemical that requires careful handling.

- Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][15]
- Corrosivity: It causes severe skin burns and eye damage.[2][5]
- Reactivity: It is moisture-sensitive and reacts with water.[2][7]

Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves, protective clothing, and eye/face protection.[5]
- Use in a well-ventilated area or under a fume hood.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

- Store under an inert atmosphere.[\[6\]](#)

Conclusion

This technical guide has provided a detailed overview of the physical properties, experimental determination methods, and key synthetic applications of **methyl chloroglyoxylate**. The tabulated data, procedural outlines, and mechanistic diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the safe and efficient use of this important chemical reagent. A thorough understanding of its characteristics is paramount for its successful application in the synthesis of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical and convenient synthesis of coumarins from phenols and propiolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijsart.com [ijsart.com]
- 7. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]

- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Chloroglyoxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108312#what-are-the-physical-properties-of-methyl-chloroglyoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com